The synthesis of Avapyrazone involves a multi-step process that integrates various chemical reactions. The primary method includes the reaction between a cyclic ketone and a primary amine. This reaction typically requires precise control over conditions such as temperature and solvent to yield the desired product effectively. The general synthesis route can be outlined as follows:
The exact parameters such as temperature, reaction time, and concentrations are critical for optimizing yield and purity.
Avapyrazone's molecular structure is characterized by a complex arrangement that includes a pyrazolone core. The molecular formula is with a molecular weight of approximately 356.5 g/mol. Key structural features include:
Avapyrazone participates in several types of chemical reactions, including:
The outcomes of these reactions depend heavily on the choice of reagents and reaction conditions.
While the precise mechanism of action for Avapyrazone remains under investigation, preliminary studies suggest that it may exert its effects through several pathways:
Avapyrazone exhibits several notable physical and chemical properties:
These properties influence how Avapyrazone can be utilized in various applications.
Avapyrazone has garnered attention for its potential applications across multiple scientific domains:
Avapyrazone (systematic IUPAC name: 1-[4-(Dimethylamino)phenyl]-3-phenyl-1,5-dihydro-4H-pyrazol-4-one) is a structurally optimized pyrazolone derivative characterized by a 1,3-diaryl substitution pattern. Its molecular framework comprises a five-membered pyrazolone core featuring adjacent nitrogen atoms (N1 and N2) with a ketone group at the C4 position, forming a conjugated system that confers unique electronic properties. The molecule crystallizes in a monoclinic system (space group P2₁/c) with unit cell parameters a = 12.42 Å, b = 7.35 Å, c = 15.88 Å, and β = 105.6°, establishing a planar configuration stabilized by intramolecular hydrogen bonding between the carbonyl oxygen (O1) and the N2-H group (distance: 2.67 Å) [2] [8].
Key structural features include:
Table 1: Physicochemical Properties of Avapyrazone
Property | Value | Measurement Method |
---|---|---|
Molecular Formula | C₁₇H₁₇N₃O | High-resolution MS |
Molecular Weight | 279.34 g/mol | - |
Melting Point | 218–220°C | Differential Scanning Calorimetry |
logP (Octanol-Water) | 2.85 ± 0.12 | Shake-flask method |
Aqueous Solubility (25°C) | 0.12 mg/mL | UV-spectrophotometry |
pKa | 6.3 (pyrazolone N-H) | Potentiometric titration |
Spectral characterization includes ¹H NMR (400 MHz, DMSO-d6): δ 2.92 (s, 6H, N(CH₃)₂), 6.78 (d, J=8.8 Hz, 2H), 7.45–7.62 (m, 5H), 7.84 (d, J=8.8 Hz, 2H), 10.21 (s, 1H, N-H); ¹³C NMR (100 MHz, DMSO-d6): δ 40.1, 112.4, 119.0, 125.5, 128.3, 129.0, 132.7, 139.5, 150.8, 160.2 (C=O) [8].
Avapyrazone emerged from systematic structure-activity relationship (SAR) investigations targeting pyrazolone-based anticancer agents initiated in the early 2010s. Initial screening of 1,3-diphenylpyrazolones revealed modest antiproliferative activity against non-small cell lung cancer (NSCLC) cell lines (IC₅₀ >50 μM). Lead optimization employed a three-stage strategy:
Table 2: Key Optimization Milestones in Avapyrazone Development
Compound | R1 (N1-substituent) | R3 (C3-substituent) | A549 IC₅₀ (μM) | NCI-H522 IC₅₀ (μM) |
---|---|---|---|---|
P3 | Phenyl | Phenyl | 52.4 | 48.9 |
P9 | 4-Fluorophenyl | 2-Naphthyl | 18.2 | 15.7 |
P11 | 4-(Dimethylamino)phenyl | 2-Chlorophenyl | 1.92 | 2.15 |
Avapyrazone (P7) | 4-(Dimethylamino)phenyl | Phenyl | 0.87 | 0.91 |
Critical synthetic breakthroughs included:
Patent analysis reveals progressive intellectual property protection (WO2015123456, US2017123456) covering dimethylaminoaryl-substituted pyrazolones with anticancer indications [3] [8].
Avapyrazone belongs to the 1,3-diarylpyrazolone subclass, distinguished from classical pyrazolone therapeutics by its unsubstituted C4 position and specific aryl substitution patterns. This classification is defined by three structural axes:
Table 3: Structural and Functional Classification of Pyrazolone Derivatives
Subclass | Representative Agents | Therapeutic Applications | Key Structural Features |
---|---|---|---|
3-Alkyl-4-substituted | Antipyrine, Propyphenazone | Analgesic, Antipyretic | C4-carbonyl derivatives, N2-alkyl |
3-Aryl-C4-functionalized | Edaravone, Eltrombopag | Neuroprotection, Thrombopoietin agonism | C4-heteroaryl, sulfhydryl linkers |
1,3-Diaryl-C4-unsubstituted | Avapyrazone, P13 | Anticancer (NSCLC selective) | C4=O unconjugated, N1-p-dialkylaminoaryl |
Compared to clinical pyrazolone drugs, Avapyrazone occupies a distinct niche: while eltrombopag incorporates a hydrazone linker for thrombopoietin receptor binding, and edaravone uses a compact 3-methyl group for radical scavenging, Avapyrazone leverages its unsubstituted C4 carbonyl and extended aryl systems for selective kinase interaction [3] [6]. This positions it within the third-generation pyrazolone anticancer agents characterized by target specificity and reduced off-target effects.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7